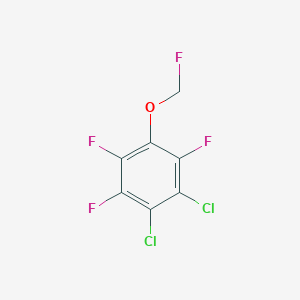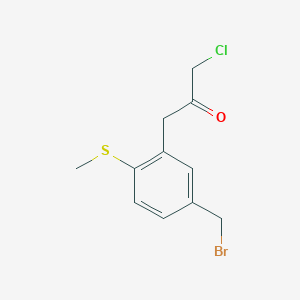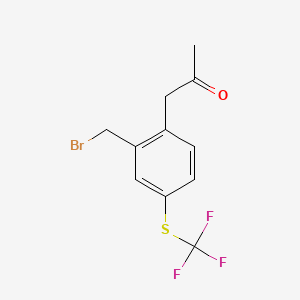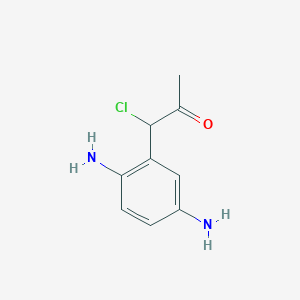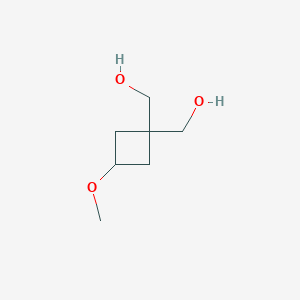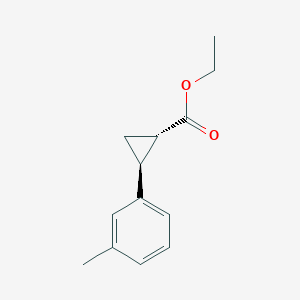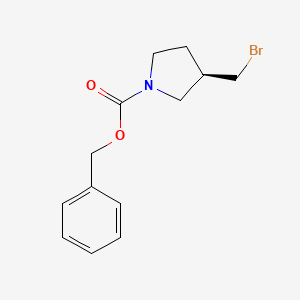
(R)-Benzyl 3-(bromomethyl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl ®-3-(bromomethyl)pyrrolidine-1-carboxylate: is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a bromomethyl group attached to the pyrrolidine ring, which is further esterified with a benzyl group. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of benzyl ®-3-(bromomethyl)pyrrolidine-1-carboxylate typically begins with the preparation of the pyrrolidine ring. This can be achieved through the cyclization of appropriate precursors such as amino acids or amines.
Esterification: The final step involves the esterification of the pyrrolidine derivative with benzyl alcohol in the presence of a suitable catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of benzyl ®-3-(bromomethyl)pyrrolidine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromomethyl group in benzyl ®-3-(bromomethyl)pyrrolidine-1-carboxylate is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Benzyl ®-3-(bromomethyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition Studies: The compound is employed in studies involving enzyme inhibition due to its ability to interact with active sites of enzymes.
Medicine:
Drug Development: It serves as a building block in the synthesis of chiral drugs, particularly those targeting neurological disorders.
Industry:
Material Science: The compound is used in the development of novel materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of benzyl ®-3-(bromomethyl)pyrrolidine-1-carboxylate involves its interaction with biological molecules through its reactive bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, or DNA, leading to inhibition or modification of their function. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Benzyl (S)-3-(bromomethyl)pyrrolidine-1-carboxylate: The enantiomer of the compound with (S)-configuration.
Benzyl 3-(chloromethyl)pyrrolidine-1-carboxylate: A similar compound with a chloromethyl group instead of a bromomethyl group.
Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate: A derivative with a hydroxymethyl group.
Uniqueness:
Reactivity: The bromomethyl group in benzyl ®-3-(bromomethyl)pyrrolidine-1-carboxylate is more reactive compared to the chloromethyl or hydroxymethyl derivatives, making it a valuable intermediate in organic synthesis.
Chirality: The ®-configuration provides specific stereochemical properties that can be crucial in the synthesis of chiral drugs and other biologically active molecules.
属性
分子式 |
C13H16BrNO2 |
|---|---|
分子量 |
298.18 g/mol |
IUPAC 名称 |
benzyl (3R)-3-(bromomethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H16BrNO2/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m0/s1 |
InChI 键 |
ZLMUAHPVUGYWKX-LBPRGKRZSA-N |
手性 SMILES |
C1CN(C[C@@H]1CBr)C(=O)OCC2=CC=CC=C2 |
规范 SMILES |
C1CN(CC1CBr)C(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


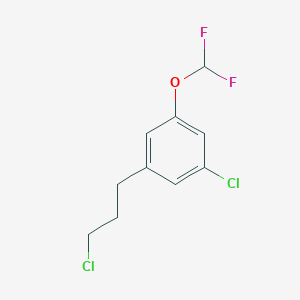

![(S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-one Hydrochloride](/img/structure/B14047320.png)


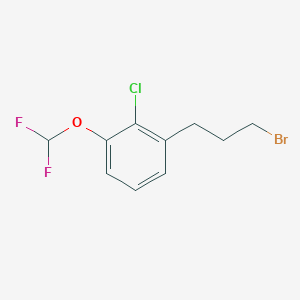

![1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14047360.png)
